Ethyl 3-({[3-(4-fluorobenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
ETHYL 3-(2-{3-[(4-FLUOROPHENYL)METHYL]-1-(4-METHYLPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE is a complex organic compound that features a benzoate ester linked to an imidazolidinone moiety
Preparation Methods
The synthesis of ETHYL 3-(2-{3-[(4-FLUOROPHENYL)METHYL]-1-(4-METHYLPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinone core, followed by the introduction of the fluorophenyl and methylphenyl groups. The final step involves esterification to form the benzoate ester. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents to increase yield and purity .
Chemical Reactions Analysis
ETHYL 3-(2-{3-[(4-FLUOROPHENYL)METHYL]-1-(4-METHYLPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 3-(2-{3-[(4-FLUOROPHENYL)METHYL]-1-(4-METHYLPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the biological context and the specific targets .
Comparison with Similar Compounds
Compared to other similar compounds, ETHYL 3-(2-{3-[(4-FLUOROPHENYL)METHYL]-1-(4-METHYLPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE stands out due to its unique structural features and potential applications. Similar compounds include:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Known for its antibacterial activity.
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: A potent PPAR agonist.
Properties
Molecular Formula |
C28H26FN3O5 |
---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
ethyl 3-[[2-[3-[(4-fluorophenyl)methyl]-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C28H26FN3O5/c1-3-37-27(35)20-5-4-6-22(15-20)30-25(33)16-24-26(34)32(23-13-7-18(2)8-14-23)28(36)31(24)17-19-9-11-21(29)12-10-19/h4-15,24H,3,16-17H2,1-2H3,(H,30,33) |
InChI Key |
QNOMTTXIASSGFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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